(4-(Dimethylcarbamoyl)-3,5-difluorophenyl)boronic acid
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Overview
Description
(4-(Dimethylcarbamoyl)-3,5-difluorophenyl)boronic acid is an organoboron compound that has garnered interest in various fields of chemistry and biology. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with dimethylcarbamoyl and difluoro groups. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Dimethylcarbamoyl)-3,5-difluorophenyl)boronic acid typically involves the borylation of an appropriate aryl halide precursor. One common method is the Miyaura borylation reaction, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
(4-(Dimethylcarbamoyl)-3,5-difluorophenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Substitution: The dimethylcarbamoyl and difluoro groups can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Phenols: Formed through oxidation of the boronic acid group.
Scientific Research Applications
Chemistry
In chemistry, (4-(Dimethylcarbamoyl)-3,5-difluorophenyl)boronic acid is widely used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine
Boronic acids are known to inhibit serine proteases and other enzymes, making them useful in the design of enzyme inhibitors for therapeutic purposes .
Industry
In the industrial sector, this compound is used in the production of advanced materials and polymers. Its ability to form stable carbon-boron bonds makes it valuable in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of (4-(Dimethylcarbamoyl)-3,5-difluorophenyl)boronic acid primarily involves its interaction with enzymes and other biological molecules. The boronic acid group can form reversible covalent bonds with active site serine residues in enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the design of enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the dimethylcarbamoyl and difluoro groups, making it less versatile in certain reactions.
(4-(Dimethylcarbamoyl)phenyl)boronic Acid: Similar structure but lacks the difluoro groups, affecting its reactivity and applications.
Uniqueness
(4-(Dimethylcarbamoyl)-3,5-difluorophenyl)boronic acid is unique due to the presence of both dimethylcarbamoyl and difluoro groups, which enhance its reactivity and make it suitable for a wider range of applications compared to simpler boronic acids .
Properties
Molecular Formula |
C9H10BF2NO3 |
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Molecular Weight |
228.99 g/mol |
IUPAC Name |
[4-(dimethylcarbamoyl)-3,5-difluorophenyl]boronic acid |
InChI |
InChI=1S/C9H10BF2NO3/c1-13(2)9(14)8-6(11)3-5(10(15)16)4-7(8)12/h3-4,15-16H,1-2H3 |
InChI Key |
GTWCYXZGXSBOIL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)C(=O)N(C)C)F)(O)O |
Origin of Product |
United States |
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